molecular formula C13H22N2O2 B13906905 Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate

Cat. No.: B13906905
M. Wt: 238.33 g/mol
InChI Key: JZHYWKMAGWUWDP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate is a chemical compound with the molecular formula C12H20N2O2 It is known for its unique structure, which includes a piperazine ring substituted with a propynyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate typically involves the reaction of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate as a starting material, which is then reacted with acetic acid or its derivatives to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-(prop-2-YN-1-YL)piperazin-1-YL)acetate is unique due to its specific structural features, such as the presence of a propynyl group and a tert-butyl ester.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 2-(4-prop-2-ynylpiperazin-1-yl)acetate

InChI

InChI=1S/C13H22N2O2/c1-5-6-14-7-9-15(10-8-14)11-12(16)17-13(2,3)4/h1H,6-11H2,2-4H3

InChI Key

JZHYWKMAGWUWDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)CC#C

Origin of Product

United States

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